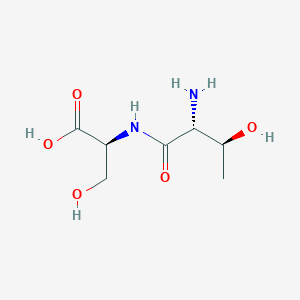

D-Threonyl-L-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Threonyl-L-serine: is a dipeptide composed of the amino acids D-threonine and L-serine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The combination of D-threonine and L-serine in a single molecule allows for unique structural and functional properties that can be exploited in different scientific and industrial contexts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-L-serine typically involves the coupling of D-threonine and L-serine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of the peptide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The process can be optimized to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: D-Threonyl-L-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the threonine and serine residues can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry: D-Threonyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It can also serve as a model compound for understanding the behavior of peptides in biological systems .

Medicine: Its stability and bioactivity make it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the production of biomaterials and as a component in various biochemical assays .

Mecanismo De Acción

The mechanism of action of D-Threonyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

L-Threonyl-L-serine: Similar in structure but composed of L-threonine and L-serine.

D-Threonyl-D-serine: Composed of D-threonine and D-serine.

L-Threonyl-D-serine: Composed of L-threonine and D-serine.

Uniqueness: D-Threonyl-L-serine is unique due to the presence of both D- and L- amino acids, which can impart distinct structural and functional properties. This dipeptide can exhibit different biological activities and stability profiles compared to its counterparts composed solely of D- or L- amino acids .

Actividad Biológica

D-Threonyl-L-serine is a unique compound that combines both D- and L-amino acids, imparting distinct structural and functional properties. This article explores its biological activity, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which allows it to participate in various biochemical interactions. The presence of both D- and L-forms contributes to its potential biological activities, including modulation of enzyme functions and protein interactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions involve:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Hydrophobic Interactions : Enhances stability and specificity of binding.

- Electrostatic Forces : Influences the affinity between the compound and its targets.

These mechanisms enable this compound to modulate various biological pathways, impacting cellular functions and signaling processes.

Applications in Biological Research

This compound serves as a valuable tool in several areas of biological research:

- Protein-Protein Interactions : Used to study how proteins interact within cellular environments.

- Enzyme-Substrate Relationships : Acts as a model compound to understand enzyme kinetics and substrate specificity.

- Neurobiology : Investigated for its potential neuroprotective effects, particularly in models of neurological diseases .

1. Neuroprotective Effects

A study indicated that this compound may play a role in neuroprotection similar to that of L-serine. In models of Alzheimer's disease, treatment with serine derivatives showed improved cognitive function and reduced amyloid-beta production, suggesting a protective role against neurodegeneration .

2. Schizophrenia Treatment

Research has demonstrated that D-serine supplementation can improve symptoms in schizophrenia patients. A double-blind study showed that administration of D-serine at 60 mg/kg/d for six weeks led to significant improvements in auditory processing deficits . Given that this compound can influence similar pathways, further investigation into its therapeutic potential is warranted.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other amino acids, the following table summarizes key findings from recent studies:

Future Directions

The unique properties of this compound highlight its potential as a therapeutic agent. Future research should focus on:

- Clinical Trials : Evaluating the efficacy of this compound in treating neurological disorders.

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological effects.

- Development of Derivatives : Synthesizing analogs that may enhance bioactivity or reduce side effects.

Propiedades

Número CAS |

656221-74-8 |

|---|---|

Fórmula molecular |

C7H14N2O5 |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1 |

Clave InChI |

GXDLGHLJTHMDII-VAYJURFESA-N |

SMILES isomérico |

C[C@@H]([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.